molecular formula C8H15NO2S B1679079 Prenisteine CAS No. 5287-46-7

Prenisteine

Cat. No. B1679079
CAS RN: 5287-46-7
M. Wt: 189.28 g/mol
InChI Key: ULHWZNASVJIOEM-ZETCQYMHSA-N
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Description

S-Prenyl-L-cysteine, also known as prenisteine, belongs to the class of organic compounds known as cysteine and derivatives. Cysteine and derivatives are compounds containing cysteine or a derivative thereof resulting from reaction of cysteine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. S-Prenyl-L-cysteine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Outside of the human body, S-prenyl-L-cysteine can be found in a number of food items such as oil palm, malus (crab apple), bayberry, and soursop. This makes S-prenyl-L-cysteine a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Views on Science and Technology : A study by Tairab (2001) explored the perceptions of pre-service and in-service science teachers regarding the nature of science and technology. It highlighted that while there were mixed views on the content and process orientation of science, technology was generally seen as an application of science. This perspective could be relevant in understanding how scientific principles are applied in drug research and development.

  • Preclinical Research : Tamagnini et al. (2018) discussed the controversial nature of animal research in dementia studies in their paper "‘Of Mice and Dementia’: A filmed conversation on the use of animals in dementia research". This aspect is crucial in preclinical drug research, where animal models are often used to study the effects of new compounds like Prenisteine.

  • Scientific Knowledge and Theories : The theoretical analysis of scientific research by Calizaya (2020) underscores the importance of a logical and non-contradictory structure in scientific knowledge, which is essential in the development and application of drugs like Prenisteine.

  • Reproducibility in Science : Begley & Ioannidis (2015) highlighted the reproducibility crisis in basic and preclinical research. This is a significant factor in drug development, as the reliability of research findings directly impacts the efficacy and safety of new drugs.

  • Innovative Teaching Techniques in Science : The paper by Orhan Göksün & Gürsoy (2019) on gamified learning experiences in science education demonstrates innovative methods of teaching and learning in science. Such approaches can enhance the understanding and application of complex scientific concepts, which could be beneficial in drug research.

  • Effectiveness of Scientific Literacy-Based Teaching : The study by Widiyanti, Indriyanti, & Ngabekti (2015) on the effectiveness of scientific literacy-based natural science teaching sets could provide insights into how scientific literacy impacts the understanding of drug mechanisms and applications.

properties

IUPAC Name

(2R)-2-amino-3-(3-methylbut-2-enylsulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHWZNASVJIOEM-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCSCC(C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCSC[C@@H](C(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200908
Record name Prenisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prenisteine

CAS RN

5287-46-7
Record name Prenylcysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5287-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prenisteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287467
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prenisteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRENISTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99TA452185
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Ribalta, L Bruseghini - Drugs of the Future, 1980 - hero.epa.gov
Prenisteine | Health & Environmental Research Online (HERO) | US EPA … Prenisteine …
Number of citations: 0 hero.epa.gov
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
C SANFELIU, J Zapatero, L Bruseghini
Number of citations: 2
C SANFELIU, J ZAPATERO… - GENERAL …, 1981 - PERGAMON-ELSEVIER SCIENCE …
Number of citations: 0

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